molecular formula C9H11N3 B8480519 1,4-Dimethyl-1H-indazol-6-amine

1,4-Dimethyl-1H-indazol-6-amine

Cat. No.: B8480519
M. Wt: 161.20 g/mol
InChI Key: KUKARBLSBTZYKD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-indazol-6-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

1,4-dimethylindazol-6-amine

InChI

InChI=1S/C9H11N3/c1-6-3-7(10)4-9-8(6)5-11-12(9)2/h3-5H,10H2,1-2H3

InChI Key

KUKARBLSBTZYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=NN2C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,4-Dimethyl-6-nitro-1H-indazole. 4-Methyl-6-nitro-1H-indazole (0.75 g, 4.23 mmol) was dissolved in N,N-dimethylformamide (10 mL). Sodium hydride (0.203 g, 5.08 mmol, 60% dispersion in mineral oil) was then added at ambient temperature. After 15 minutes, methyl iodide (0.318 mL, 5.08 mmol) in N,N-dimethylformamide (0.5 mL) was added dropwise to the solution and allowed to stir at ambient temperature. After 2 h, LCMS analysis showed two peaks in the UV trace, both with the same product masses as geometric isomers. The solution was condensed under reduced pressure to give a brown solid. The solid was diluted with water (25 mL) and sonicated for 5 minutes. The resultant solid was filtered and washed with additional water followed by hexanes to afford a tan solid. The solid was purified via column chromatography (Biotage, eluting with 0-100% ethyl acetate in hexanes) to afford the title compound (0.480 g, 2.51 mmol, 59% yield) as verified via 1H NMR and NOE NMR. NOE-NMR (400 MHz, DMSO-d6) δ (ppm) 4.18 (Irradiate peak). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 8.55 (s, 1H), 8.35 (s, 1H), 7.77 (s, 1H), 4.18 (s, 3H), 2.66 (s, 3H); MS (ESI) m/z 192.4 [M+1]+.
Name
1,4-Dimethyl-6-nitro-1H-indazole
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0 (± 1) mol
Type
reactant
Reaction Step One
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0.75 g
Type
reactant
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10 mL
Type
solvent
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0.203 g
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reactant
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0.318 mL
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reactant
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0.5 mL
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solvent
Reaction Step Four
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Quantity
25 mL
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solvent
Reaction Step Five
Yield
59%

Synthesis routes and methods II

Procedure details

In accordance with Example 24 (Steps 1 and 2), 4-methyl-6-nitro-1H-indazole was used instead of 6-nitro-1H-indazole, and iodomethane was used instead of sodium chlorodifluoroacetate to obtain 1,4-dimethyl-1H-indazol-6-amine and 2,4-dimethyl-2H-indazol-6-amine.
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0 (± 1) mol
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